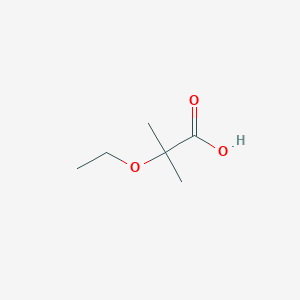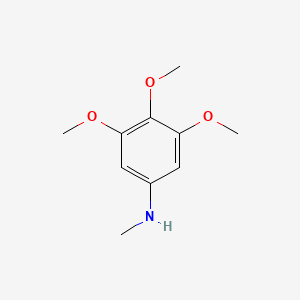
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cross-Coupling in Organic Synthesis
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid finds application in the field of organic chemistry, particularly in cross-coupling reactions. A study by Wan, Dastbaravardeh, Li, and Yu (2013) demonstrated its use in meta-C–H arylation and methylation, utilizing a U-shaped template for effective cross-coupling with organoborons (Wan, Dastbaravardeh, Li, & Yu, 2013).
2. Radiolabeling and Imaging in Medicine
In medical research, particularly for imaging brain tumors, this compound has shown significant potential. Yu et al. (2010) synthesized and evaluated radiolabeled versions of this compound for positron emission tomography (PET) imaging, demonstrating its effectiveness in entering tumor cells via amino acid transport (Yu et al., 2010). McConathy et al. (2002) further explored its use in radiopharmaceuticals for detecting intracranial neoplasms, highlighting its substrate compatibility with A-type amino acid transport systems (McConathy et al., 2002).
3. Asymmetric Synthesis of Amino Acids
The compound has applications in the synthesis of other amino acids. Blesl et al. (2018) reported its use in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids via l- and d-specific threonine aldolases, emphasizing the method's high stereoselectivity (Blesl et al., 2018).
4. Development of Antibacterial Agents
In the pharmaceutical field, this compound is involved in synthesizing new antibacterial molecules. Holla, Bhat, and Shetty (2003) incorporated it into the synthesis of fluorine-containing thiadiazolotriazinones, notable for their antibacterial properties (Holla, Bhat, & Shetty, 2003).
5. Enzymatic Transformations and Metabolite Production
It is also used in studying enzymatic transformations and metabolite production. Beck, Hansen, and Lauritsen (2002) investigated its role in metabolite production by Staphylococcus xylosus, which is significant for understanding bacterial metabolisms (Beck, Hansen, & Lauritsen, 2002).
6. Fluorescent Amino Acids in Chemical Biology
The compound's derivatives are used in the field of chemical biology, particularly in designing fluorescent amino acids. Cheng, Kuru, Sachdeva, and Vendrell (2020) discussed the synthesis of fluorescent amino acids, including derivatives of this compound, for optical imaging in biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)













